molecular formula C11H13ClO4 B8127535 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid

Cat. No.: B8127535
M. Wt: 244.67 g/mol
InChI Key: WYLJRWRBECQTES-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid is an organic compound with a complex structure that includes a chloro-substituted phenoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid typically involves the reaction of 4-chloro-2-methoxyphenol with 2-bromo-2-methylpropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the bromo-substituted carbon, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-carboxy-2-methoxy-phenoxy)-2-methyl-propionic acid.

    Reduction: Formation of 2-(2-methoxy-phenoxy)-2-methyl-propionic acid.

    Substitution: Formation of 2-(4-amino-2-methoxy-phenoxy)-2-methyl-propionic acid.

Scientific Research Applications

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-butanoic acid
  • 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-hexanoic acid
  • 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-octanoic acid

Uniqueness

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenoxy)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-11(2,10(13)14)16-8-5-4-7(12)6-9(8)15-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJRWRBECQTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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